molecular formula C21H21ClN2O B10821091 N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide

N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide

Cat. No.: B10821091
M. Wt: 352.9 g/mol
InChI Key: RAVIZVQZGXBOQO-CQSZACIVSA-N
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Description

N-[(2R)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide is a synthetic small molecule with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.857 g/mol . It features 46 atoms, including one chiral center at the (2R)-butan-2-yl substituent, and a 2-chlorophenyl group attached to the isoquinoline scaffold. The compound’s structure is characterized by:

  • A methyl group at the N-position.
  • A branched (2R)-butan-2-yl chain contributing to stereochemical specificity.
  • Aromatic interactions from the isoquinoline core and chlorophenyl substituent.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m1/s1

InChI Key

RAVIZVQZGXBOQO-CQSZACIVSA-N

Isomeric SMILES

CC[C@@H](C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-[(2R)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide (commonly referred to as PKA) is a synthetic compound with notable biological activities. Its unique structure, characterized by an isoquinoline core and a chiral center, contributes to its potential therapeutic applications. This article explores the biological activity of PKA, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H21ClN2O
  • Molecular Weight : 352.857 g/mol
  • IUPAC Name : this compound
  • Chirality : The compound contains a chiral center, which is crucial for its biological activity.

The biological activity of PKA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis.

Potential Mechanisms:

  • Enzyme Inhibition : PKA may inhibit certain enzymes that play roles in tumor growth and survival.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing neurotransmitter release and neuronal signaling.
  • Cellular Signaling Modulation : The compound may alter intracellular signaling cascades, impacting cell metabolism and function.

Anticancer Properties

Research indicates that PKA exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study Findings :

  • A study published in Journal of Medicinal Chemistry reported that PKA effectively reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through caspase activation .
  • Another investigation highlighted its efficacy against DU145 (prostate cancer) cells, where it inhibited cell migration and invasion .

Antimicrobial Activity

PKA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential use as an antimicrobial agent.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparative Analysis with Similar Compounds

PKA's structural uniqueness allows for a comparative analysis with other isoquinoline derivatives.

Compound Name Molecular Weight (g/mol) Activity Type
This compound352.857Anticancer, Antimicrobial
N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide338.8Anticancer
N-(4-chlorophenyl)-N-methylisoquinoline-3-carboxamide325.8Anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the isoquinoline carboxamide class, which is studied for kinase inhibition and receptor modulation.

Feature Target Compound Hypothetical Analogues
Core Structure Isoquinoline-3-carboxamide Isoquinoline-1-carboxamide (positional isomer) or quinoline derivatives (simpler scaffold)
Substituents 2-Chlorophenyl, (2R)-butan-2-yl, N-methyl 3-Chlorophenyl (meta-substitution), straight-chain alkyl (e.g., propyl), or no methyl group
Chirality One chiral center at (2R)-butan-2-yl Racemic mixtures or no chirality (e.g., tert-butyl substituents)
Molecular Weight (g/mol) 352.857 320–370 (typical range for isoquinoline derivatives)
Biological Target Potential kinase inhibitor (PKA-linked) Kinases (e.g., PKC, CDK) or GPCRs (e.g., serotonin receptors)

Key Differentiators

Stereochemistry: The (2R)-butan-2-yl group introduces enantioselectivity, which may enhance target binding specificity compared to non-chiral analogues (e.g., tert-butyl or straight-chain alkyl groups) .

Substituent Positioning: The 2-chlorophenyl group at the isoquinoline’s 1-position may favor π-π stacking interactions distinct from 3- or 4-substituted chlorophenyl analogues.

Research Findings and Data Gaps

Available Data

  • Structural Characterization : The compound’s crystal structure (if resolved) would likely use programs like SHELXL for refinement, given its prevalence in small-molecule crystallography .

Limitations and Opportunities

  • No direct comparative studies were identified in the provided evidence. Further research is needed to evaluate: Kinase selectivity (e.g., PKA vs. PKC inhibition). Impact of chirality on bioavailability. Structure-activity relationships (SAR) against halogen-substituted analogues.

Preparation Methods

Reagents and Conditions

  • Precursor : (R)-1-(2-Chlorophenyl)-N-(butan-2-yl)isoquinoline-3-carboxamide (N-desmethyl-PK11195).

  • Methylating Agent : [¹¹C]Methyl iodide ([¹¹C]CH₃I) or non-radioactive methyl iodide (CH₃I).

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

  • Solvent : Dimethyl sulfoxide (DMSO) or methyl ethyl ketone (MEK).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 5–10 minutes for radiochemical synthesis.

Procedure

  • The desmethyl precursor (0.5–1 mg) is dissolved in DMSO or MEK.

  • A strong base (e.g., KOH or NaH) is added to deprotonate the secondary amine.

  • [¹¹C]CH₃I or CH₃I is introduced, facilitating N-methylation via nucleophilic substitution.

  • The mixture is stirred at room temperature until completion (typically <10 minutes).

Purification

  • High-Performance Liquid Chromatography (HPLC) : Semi-preparative C18 columns eluted with acetonitrile/water mixtures isolate the product.

  • Solid-Phase Extraction (SPE) : Used in automated systems to remove unreacted precursors and solvents.

Yield :

  • Radiochemical yield: 25–60% (decay-corrected) for [¹¹C]-labeled versions.

  • Chemical purity: >98% after HPLC purification.

Automated Radiolabeling for PET Imaging

For clinical PET applications, (R)-PK11195 is radiolabeled with carbon-11. Automated modules ensure reproducibility and compliance with Good Manufacturing Practice (GMP).

Key Steps in Automated Synthesis

  • Production of [¹¹C]CO₂ : Cyclotron irradiation of N₂/O₂ gas via the ¹⁴N(p,α)¹¹C reaction.

  • Conversion to [¹¹C]CH₃I : Reduction of [¹¹C]CO₂ with LiAlH₄ followed by reaction with hydroiodic acid.

  • Methylation : [¹¹C]CH₃I is trapped in a loop containing the desmethyl precursor and base.

  • Formulation : The product is diluted in saline/ethanol (9:1 v/v) and sterilized via 0.22 μm filtration.

Optimization Notes :

  • Specific Activity : 15–65 GBq/μmol, critical for minimizing cold ligand interference in PET studies.

  • Reaction Time : 35 minutes from [¹¹C]CO₂ production to final product.

Chiral Resolution Techniques

The (R)-enantiomer is pharmacologically active, necessitating chiral synthesis or resolution.

Use of Chiral Precursors

  • (R)-N-desmethyl-PK11195 is synthesized from (R)-sec-butylamine, ensuring stereochemical fidelity.

  • Asymmetric catalysis or chiral auxiliaries are avoided due to complexity; instead, enantiomerically pure starting materials are preferred.

Chromatographic Resolution

  • Preparative chiral HPLC separates (R)- and (S)-enantiomers using columns like Chiralpak IC or AD.

  • Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Purity
Alkylation with [¹¹C]CH₃IHigh specific activity for PET imagingRequires cyclotron infrastructure25–60%>98%
Non-radioactive CH₃IScalable for non-imaging applicationsLower demand in research settings70–80%>95%
Automated Loop SynthesisReproducibility, GMP complianceHigh equipment costs47–71%>99%

Quality Control and Validation

  • Radiochemical Purity : Assessed via analytical HPLC with UV/radioactive detection.

  • Residual Solvents : Gas chromatography confirms DMSO levels <500 ppm.

  • Sterility : Membrane filtration (0.22 μm) and endotoxin testing (<5 EU/mL) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide, and how is stereochemical purity ensured during synthesis?

  • Methodological Answer : The compound's synthesis typically involves coupling the isoquinoline core with the (2R)-butan-2-yl group via carboxamide linkage. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis, enantiomeric purity is verified via chiral HPLC (e.g., using a Chiralpak® column) and confirmed by comparing optical rotation values with literature data. X-ray crystallography (using programs like SHELXL ) can resolve absolute configuration .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its regiochemistry?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • NMR : 1H^1 \text{H}- and 13C^13 \text{C}-NMR identify aromatic protons (e.g., 2-chlorophenyl substituents) and methyl groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths, angles, and packing motifs .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C21_{21}H21_{21}ClN2_2O, MW 352.857) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow TCI America’s guidelines for carboxamide derivatives:

  • Use PPE (gloves, goggles, fume hoods) to avoid inhalation/contact.
  • Store in airtight containers at -20°C to prevent degradation.
  • Dispose via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with the mitochondrial Translocator Protein (TSPO) for neurological imaging applications?

  • Methodological Answer : As a PK-11195 analog, radiolabeling with 11C^{11} \text{C} or 18F^{18} \text{F} enables PET/SPECT imaging. Competitive binding assays using 3H^3 \text{H}-PK-11195 in brain homogenates quantify affinity (Ki_i). Autoradiography on post-mortem tissues validates regional TSPO binding .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use PubChem-derived descriptors (e.g., LogP, topological polar surface area) in tools like SwissADME or pkCSM. Molecular docking (AutoDock Vina) models interactions with TSPO’s cholesterol-binding domain. MD simulations (GROMACS) assess stability in lipid bilayers .

Q. How do structural modifications (e.g., halogen substitution, alkyl chain variation) impact this compound’s biological activity?

  • Methodological Answer : Perform SAR studies:

  • Replace 2-chlorophenyl with fluorophenyl to evaluate halogen effects on lipophilicity.
  • Modify the (2R)-butan-2-yl group to cyclopropyl or tert-butyl for steric effects.
  • Assess changes via in vitro binding assays and in silico ADMET profiling .

Q. What experimental designs are optimal for resolving contradictions in reported binding affinities across studies?

  • Methodological Answer : Standardize protocols:

  • Use identical cell lines (e.g., HEK293-TSPO) and buffer conditions (pH 7.4, 0.1% BSA).
  • Validate radioligand purity via HPLC.
  • Apply statistical meta-analysis to reconcile discrepancies from heterogenous datasets .

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